



Application Notes and Protocols: GPR81 Agonist 1 for In Vivo Use

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Compound of Interest		
Compound Name:	GPR81 agonist 1	
Cat. No.:	B12302862	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1), is a Gi-coupled receptor for which lactate has been identified as the endogenous ligand.[1][2] Expressed predominantly in adipocytes, GPR81 plays a crucial role in regulating cellular metabolism.[1][3] Activation of GPR81 by lactate inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This cascade ultimately suppresses lipolysis, making GPR81 an attractive therapeutic target for metabolic disorders such as dyslipidemia.[2][3]

"GPR81 agonist 1" is a potent and highly selective synthetic agonist developed for the pharmacological study of this receptor. Its selectivity for GPR81 over the related GPR109a receptor minimizes the risk of cutaneous flushing, a common side effect associated with GPR109a activation.[3][5] These notes provide a comprehensive overview of GPR81 agonist 1's properties, a detailed formulation protocol for in vivo use, and a standard experimental protocol for assessing its anti-lipolytic activity in mice.

Quantitative Data Summary

The following tables summarize the key pharmacological and pharmacokinetic properties of **GPR81 agonist 1**.

Table 1: Pharmacological Properties of **GPR81 Agonist 1**



Parameter	Value	Species	Reference
EC50	58 nM	Human	[5][6]
EC50	50 nM	Mouse	[5][6]
Primary Action	Inhibition of lipolysis	In vitro (3T3-L1 adipocytes)	[5]

| Selectivity | High selectivity for GPR81 over GPR109a | N/A |[5] |

Table 2: In Vivo Data for GPR81 Agonist 1 in Mice

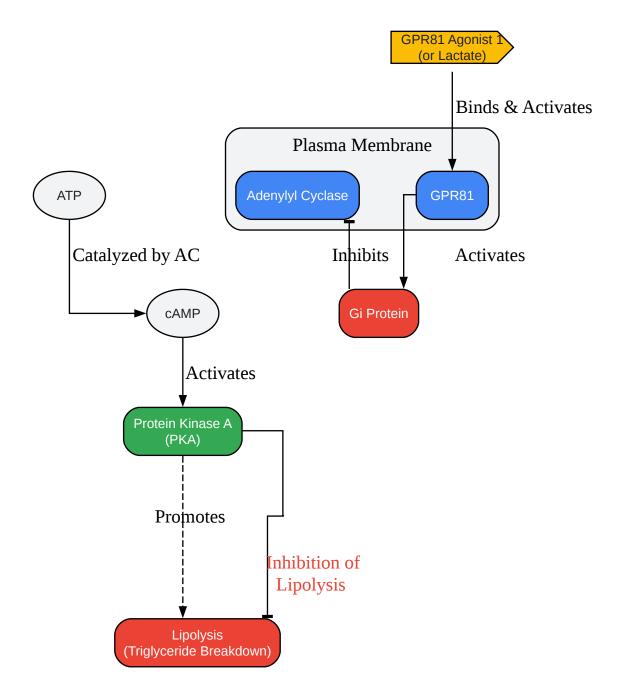
Parameter	Value	Administrat ion	Dose	Animal Model	Reference
Bioavailabilit y	71%	Intraperiton eal (i.p.)	10 mg/kg	C57BL/6J Mice	[5]
Cmax	6.3 μΜ	Intraperitonea I (i.p.)	10 mg/kg	C57BL/6J Mice	[5]
Efficacy	~35% reduction in plasma FFA (fasted)	Intraperitonea I (i.p.)	100 mg/kg	C57BL/6J Mice	[5]

| Efficacy | \sim 50% reduction in plasma FFA (fed) | Intraperitoneal (i.p.) | 100 mg/kg | C57BL/6J Mice |[5] |

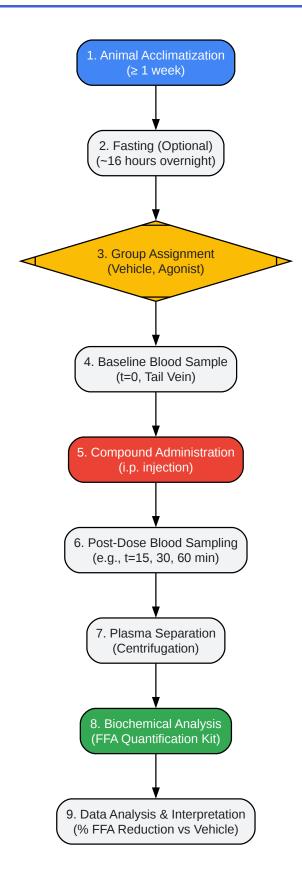
GPR81 Signaling Pathway

GPR81 is coupled to an inhibitory G-protein (Gi). Upon binding of an agonist like lactate or **GPR81 agonist 1**, the Gi protein dissociates and its α-subunit inhibits the enzyme adenylyl cyclase.[4] This inhibition prevents the conversion of ATP to cAMP, leading to reduced intracellular cAMP levels.[4] The subsequent decrease in Protein Kinase A (PKA) activity results in reduced phosphorylation and activation of Hormone-Sensitive Lipase (HSL), thereby suppressing the breakdown of triglycerides (lipolysis) in adipocytes.









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References

- 1. Cell surface lactate receptor GPR81 is crucial for cancer cell survival PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
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